
(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(®-Morpholin-3-yl)ethane-1,2-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a morpholine ring attached to an ethane-1,2-diol backbone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the ring-opening of ethylene oxide and subsequent attachment to the morpholine ring.
Industrial Production Methods
Industrial production of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-(®-Morpholin-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the ethane-1,2-diol moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(®-Morpholin-3-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical reactions and processes.
Biology
In biological research, this compound is used to study enzyme mechanisms and interactions. Its chiral nature makes it a valuable tool for investigating the stereospecificity of enzymatic reactions.
Medicine
In medicine, ®-1-(®-Morpholin-3-yl)ethane-1,2-diol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways.
Industry
Industrially, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: Similar in structure but lacks the morpholine ring.
Propylene glycol: Another diol with different chemical properties.
Glycerol: A triol with three hydroxyl groups, offering different reactivity.
Uniqueness
®-1-(®-Morpholin-3-yl)ethane-1,2-diol is unique due to its chiral nature and the presence of the morpholine ring. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Conclusion
®-1-(®-Morpholin-3-yl)ethane-1,2-diol is a versatile and valuable compound in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a crucial building block for various applications, highlighting its importance in scientific research and industrial processes.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1R)-1-[(3R)-morpholin-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(9)5-4-10-2-1-7-5/h5-9H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
OUQSPRFHDKCKQO-RITPCOANSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)[C@H](CO)O |
Canonical SMILES |
C1COCC(N1)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


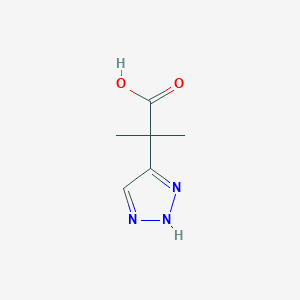
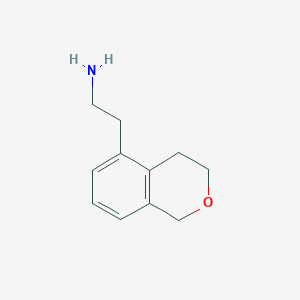

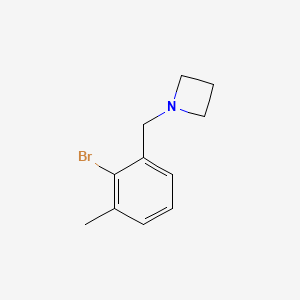
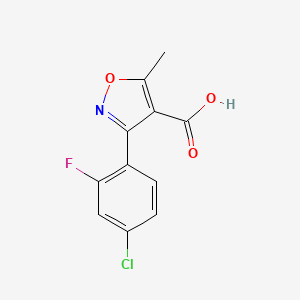
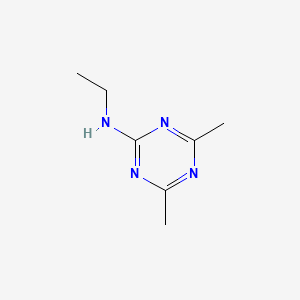
![1-Azabicyclo[2.2.2]octane-3-sulfonamide](/img/structure/B13631799.png)

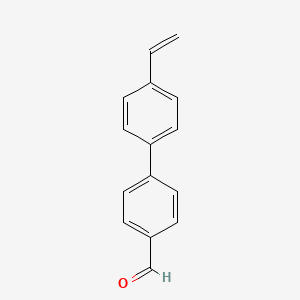
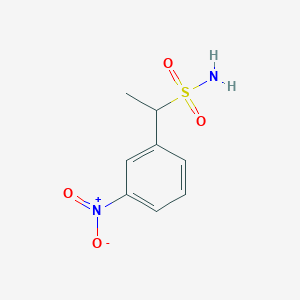
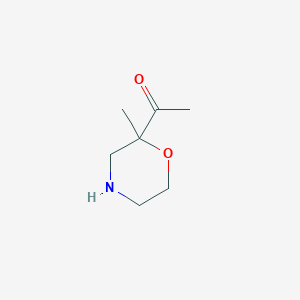

![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)

